molecular formula C11H9N3O2 B1530888 3,5-Dihydro-8-methoxy-4H-pyridazino(4,5-b)indol-4-one CAS No. 36820-81-2

3,5-Dihydro-8-methoxy-4H-pyridazino(4,5-b)indol-4-one

Cat. No. B1530888
CAS RN: 36820-81-2
M. Wt: 215.21 g/mol
InChI Key: JJFRRONWXDVIDD-UHFFFAOYSA-N
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Description

3,5-Dihydro-8-methoxy-4H-pyridazino(4,5-b)indol-4-one, also known as 3,5-DHP-8-MOPI, is a synthetic derivative of the natural product pyridazinone. It is a potent agonist of the G protein-coupled receptor GPR55, and has been used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Antitumor Activity

The compound 3,5-Dihydro-8-methoxy-4H-pyridazino(4,5-b)indol-4-one is involved in research for its potential antitumor properties. A study by Nguyen et al. (1990) highlights the synthesis of related pyrido[4,3-b]benzo[e]indoles through the thermal Fischer indolization of hydrazones. These compounds exhibited promising antineoplastic activities in vitro and in vivo, suggesting the broader class's potential in cancer treatment (Nguyen et al., 1990).

Thromboxane Synthetase Inhibition and Antihypertensive Effects

Monge et al. (1987) synthesized derivatives of 4-hydrazino-5H-pyridazino[4,5-b]indole to explore their activities as selective thromboxane synthetase inhibitors and antihypertensive agents. These compounds showed promising results, with one particularly demonstrating similar antihypertensive activity to hydralazine, indicating potential for treating hypertension (Monge et al., 1987).

Novel Synthetic Methods and Structural Insights

Research into the synthesis and properties of related compounds provides insight into the structural and electronic features that may contribute to biological activity. Noguchi et al. (1988) explored the synthesis of 3-Phenyl-4H-benzo[hi]pyrrolo[2,1,5-cd]indolizin-4-ones, revealing interesting electronic features through spectral data and MO calculations, which could be relevant for understanding the activity of 3,5-Dihydro-8-methoxy-4H-pyridazino(4,5-b)indol-4-one derivatives (Noguchi et al., 1988).

Anti-Hepatitis B Virus (HBV) Activity

A novel compound closely related to 3,5-Dihydro-8-methoxy-4H-pyridazino(4,5-b)indol-4-one, synthesized by Ivashchenko et al. (2019), has shown nanomolar inhibitory activity against the Hepatitis B virus (HBV) in vitro. This highlights the potential of such compounds in the development of new antiviral drugs (Ivashchenko et al., 2019).

properties

IUPAC Name

8-methoxy-3,5-dihydropyridazino[4,5-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-16-6-2-3-9-7(4-6)8-5-12-14-11(15)10(8)13-9/h2-5,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFRRONWXDVIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2C=NNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958031
Record name 8-Methoxy-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dihydro-8-methoxy-4H-pyridazino(4,5-b)indol-4-one

CAS RN

36820-81-2
Record name 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036820812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methoxy-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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